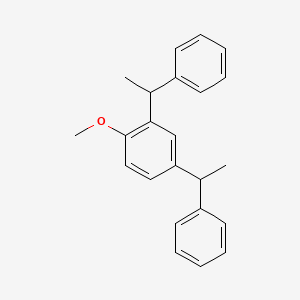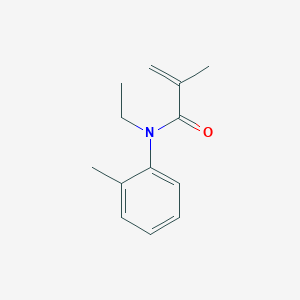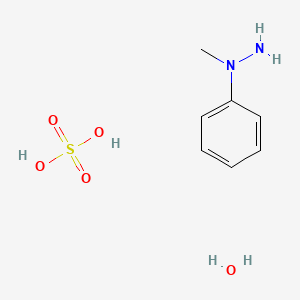
2,4-Bis(alpha-methylbenzyl)anisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-BIS(1-PHENYLETHYL)ANISOLE is an organic compound with the molecular formula C23H24O and a molecular weight of 316.447 g/mol . This compound is part of a collection of rare and unique chemicals often used in early discovery research . It is known for its unique structure, which includes two phenylethyl groups attached to an anisole core.
準備方法
The synthesis of 2,4-BIS(1-PHENYLETHYL)ANISOLE typically involves electrophilic aromatic substitution reactions. These reactions are characterized by the substitution of a hydrogen atom on an aromatic ring with an electrophile . The general mechanism involves the formation of a sigma complex, followed by the loss of a proton to restore aromaticity
化学反応の分析
2,4-BIS(1-PHENYLETHYL)ANISOLE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,4-BIS(1-PHENYLETHYL)ANISOLE is primarily used in early discovery research . Its unique structure makes it a valuable compound for studying various chemical reactions and mechanisms. In medicinal chemistry, it can be used to design and develop new pharmaceutical compounds
作用機序
The mechanism of action for 2,4-BIS(1-PHENYLETHYL)ANISOLE involves its interaction with molecular targets through electrophilic aromatic substitution . The compound’s phenylethyl groups can participate in various chemical reactions, influencing its overall reactivity and interaction with other molecules. The specific pathways involved depend on the context of its use in research or industrial applications.
類似化合物との比較
2,4-BIS(1-PHENYLETHYL)ANISOLE can be compared to other benzene derivatives that undergo electrophilic aromatic substitution . Similar compounds include:
Chlorobenzene: A benzene ring with a chlorine substituent.
Nitrobenzene: A benzene ring with a nitro group substituent.
Toluene: A benzene ring with a methyl group substituent.
特性
CAS番号 |
2456-45-3 |
|---|---|
分子式 |
C23H24O |
分子量 |
316.4 g/mol |
IUPAC名 |
1-methoxy-2,4-bis(1-phenylethyl)benzene |
InChI |
InChI=1S/C23H24O/c1-17(19-10-6-4-7-11-19)21-14-15-23(24-3)22(16-21)18(2)20-12-8-5-9-13-20/h4-18H,1-3H3 |
InChIキー |
LSILZVKNUDAPDE-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2)OC)C(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-{(E)-[2-({[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B11963512.png)
![N-(1-methyl-2-phenylethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B11963515.png)

![3,3'-(Butane-1,4-diyl)bis(1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione)](/img/structure/B11963528.png)







![4-[(E)-(2-bromophenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione](/img/structure/B11963555.png)

